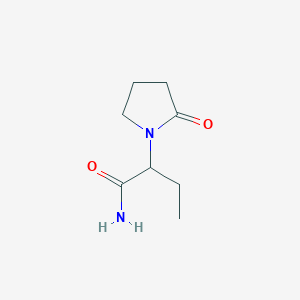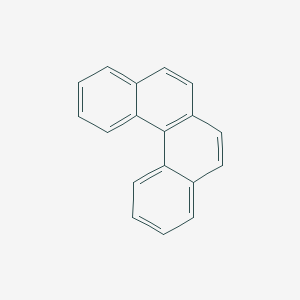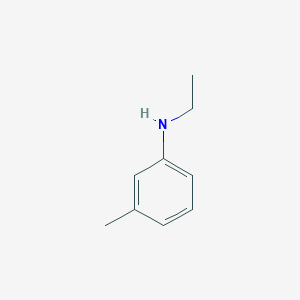![molecular formula C23H22O5S B127251 Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- CAS No. 141420-50-0](/img/structure/B127251.png)
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- is a chemical compound commonly known as EMD 57033. It is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH) and has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
EMD 57033 selectively inhibits the enzyme Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs) in the body. EETs are important signaling molecules that have anti-inflammatory, vasodilatory, and cardioprotective effects. By inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-, EMD 57033 increases the levels of EETs in the body, which can lead to beneficial effects on various physiological processes.
Effets Biochimiques Et Physiologiques
EMD 57033 has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase the levels of EETs in various tissues, including the heart, liver, and kidney. In addition, EMD 57033 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to have analgesic effects by reducing pain sensitivity in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EMD 57033 for lab experiments is its selectivity for Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-. This allows researchers to study the effects of inhibiting Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- specifically, without affecting other enzymes or pathways. However, one limitation of EMD 57033 is its relatively low potency compared to other Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors. This can make it more difficult to achieve the desired effects in some experiments.
Orientations Futures
There are several potential future directions for research on EMD 57033. One area of interest is its potential use in the treatment of hypertension. EETs have been shown to have beneficial effects on blood pressure regulation, and Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- inhibitors like EMD 57033 may be able to enhance these effects. Another potential area of research is the use of EMD 57033 in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential use of EMD 57033 in the treatment of pain, particularly neuropathic pain.
Méthodes De Synthèse
The synthesis of EMD 57033 involves a multi-step process that includes the reaction of 4-(phenylmethoxy)benzaldehyde with 4-bromobenzene-1-sulfonyl chloride to form 4-[[4-(phenylmethoxy)phenyl]sulfonyl]benzaldehyde. The resulting compound is then reacted with 2-(chloromethyl)oxirane in the presence of a base to yield EMD 57033.
Applications De Recherche Scientifique
EMD 57033 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, inflammation, and pain. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. In addition, EMD 57033 has been found to have beneficial effects on cardiovascular function and blood pressure regulation.
Propriétés
Numéro CAS |
141420-50-0 |
|---|---|
Nom du produit |
Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]- |
Formule moléculaire |
C23H22O5S |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-methyl-2-[[4-(4-phenylmethoxyphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C23H22O5S/c1-23(17-28-23)16-27-20-9-13-22(14-10-20)29(24,25)21-11-7-19(8-12-21)26-15-18-5-3-2-4-6-18/h2-14H,15-17H2,1H3 |
Clé InChI |
UIZMKKCVKQEXMO-UHFFFAOYSA-N |
SMILES |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canonique |
CC1(CO1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Autres numéros CAS |
141420-50-0 |
Synonymes |
4-Benzyloxy-4''-(2,3-epoxy-2-methylpropoxy)-diphenylsulfone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



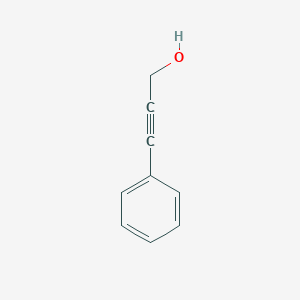
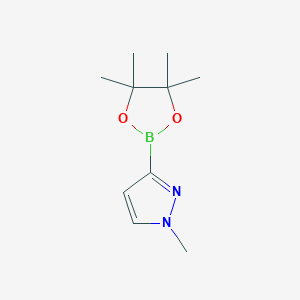

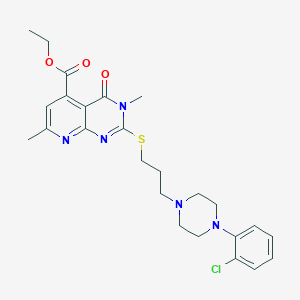
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
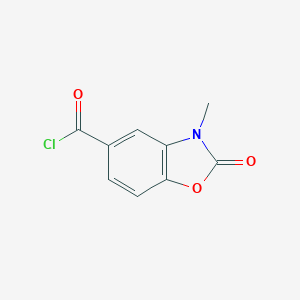
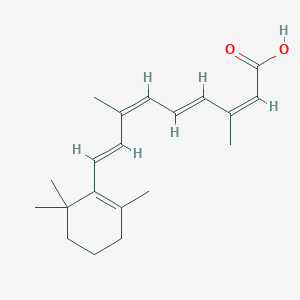
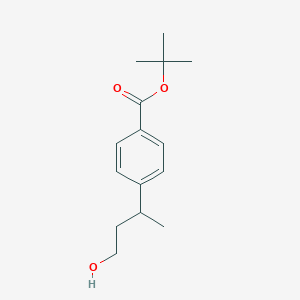
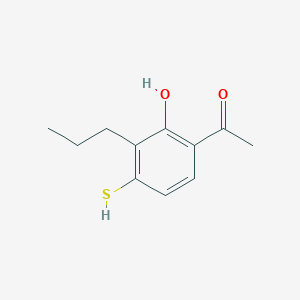
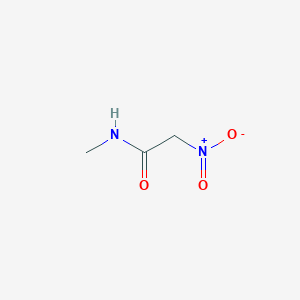
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
